9,9'-Biphenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
20532-03-0 |
|---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-phenanthren-9-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |
InChI Key |
UPAPZXUZBAAZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of 9,9'-Biphenanthrene
Intended Audience: Researchers, scientists, and drug development professionals engaged in the structural characterization of complex organic molecules.
Introduction: The Structural Significance of 9,9'-Biphenanthrene
9,9'-Biphenanthrene represents a fascinating class of sterically hindered biaryl compounds. The linkage at the 9 and 9' positions of the phenanthrene moieties introduces significant steric strain, which is expected to result in a non-planar molecular conformation. The degree of twist between the two phenanthrene systems is of fundamental interest, as it influences the molecule's electronic properties, packing efficiency in the solid state, and potential for atropisomerism. Understanding the three-dimensional structure of 9,9'-biphenanthrene is crucial for applications in materials science, particularly in the design of organic semiconductors and chiral materials. This guide provides a hypothetical yet scientifically rigorous pathway to achieving this understanding through single-crystal X-ray diffraction.
Synthesis and Crystallization of 9,9'-Biphenanthrene
A reliable synthetic route and effective crystallization strategy are the cornerstones of any successful crystal structure analysis. For 9,9'-biphenanthrene, a plausible approach involves the homocoupling of a suitable phenanthrene precursor.
Synthesis via Ullmann Coupling
The Ullmann reaction is a classic and effective method for the synthesis of symmetric biaryls.[1] We propose the copper-mediated homocoupling of 9-bromophenanthrene.
Experimental Protocol: Synthesis of 9,9'-Biphenanthrene
-
Preparation of 9-Bromophenanthrene: Synthesize 9-bromophenanthrene by the direct bromination of phenanthrene in a suitable solvent like carbon tetrachloride.[2][3] Purify the product by recrystallization from ethanol.
-
Ullmann Homocoupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 9-bromophenanthrene (1 equivalent) and activated copper powder (2-3 equivalents).
-
Add a high-boiling point, anhydrous solvent such as dimethylformamide (DMF) or nitrobenzene.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/toluene gradient) to yield pure 9,9'-biphenanthrene.
-
Causality of Choices: The high reaction temperature is necessary to overcome the activation energy for the carbon-bromine bond cleavage and the subsequent carbon-carbon bond formation on the copper surface.[4] An inert atmosphere is crucial to prevent oxidation of the copper catalyst and the organocopper intermediates.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. For rigid, non-polar molecules like 9,9'-biphenanthrene, the following techniques are recommended:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture of dichloromethane and hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Solvent Diffusion: Create a layered system with a solution of the compound in a dense, good solvent (e.g., dichloromethane) at the bottom of a narrow tube. Carefully layer a less dense, poor solvent (e.g., hexane or methanol) on top. Crystals may form at the interface over time.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5]
Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[5] Data collection is performed on a diffractometer equipped with a sensitive detector.
Data Collection Workflow
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- 5. creative-biostructure.com [creative-biostructure.com]
Electrochemical properties of 9,9'-Biphenanthrene for organic electronics
An In-Depth Technical Guide to the Electrochemical Properties of 9,9'-Biphenanthrene for Organic Electronics
Authored by: Gemini, Senior Application Scientist
Abstract
The pursuit of novel organic semiconductors with robust thermal stability, deep blue emission, and high charge carrier mobility is a cornerstone of next-generation organic electronics. Among the vast library of polycyclic aromatic hydrocarbons, 9,9'-Biphenanthrene emerges as a molecule of significant interest. Its rigid, contorted, and electronically rich structure, formed by the direct linkage of two phenanthrene units, imparts unique photophysical and electrochemical properties. This technical guide provides a comprehensive exploration of the electrochemical characteristics of the 9,9'-Biphenanthrene core, synthesizing theoretical principles with practical experimental methodologies. We delve into its electronic structure, redox behavior, and charge transport capabilities, offering field-proven protocols for its characterization and integration into electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). This document is intended for researchers and materials scientists dedicated to the advancement of organic electronic materials and their applications.
Introduction: The Case for 9,9'-Biphenanthrene
Organic semiconductors are the active components in a range of modern electronic applications, including flexible displays, printable circuits, and large-area lighting.[1][2][3] The performance of these devices is intrinsically linked to the molecular structure of the organic material used. Phenanthrene, a three-ring aromatic hydrocarbon, is a well-established building block known for its high triplet energy and good thermal stability.[4][5] By creating a dimer, 9,9'-Biphenanthrene, we introduce a sterically hindered, non-coplanar π-system. This three-dimensional structure is critical; it can disrupt intermolecular π-π stacking in the solid state, which helps to prevent aggregation-caused quenching of light emission—a common issue in OLEDs.[6] Furthermore, the electronically independent nature of the two phenanthrene moieties can be exploited to design materials with ambipolar charge transport or unique photophysical behaviors like thermally activated delayed fluorescence (TADF).[7]
This guide will systematically dissect the properties that make the 9,9'-Biphenanthrene scaffold a compelling candidate for advanced organic electronics.
Caption: Molecular Structure of 9,9'-Biphenanthrene.
Synthesis of the 9,9'-Biphenanthrene Core
The creation of the C-C bond at the 9-position of two phenanthrene units is typically achieved through transition-metal-catalyzed cross-coupling reactions. While numerous variations exist for substituted derivatives, a generalized and effective approach involves the Ullmann coupling of 9-bromophenanthrene.
Conceptual Synthetic Protocol: Ullmann Homocoupling
-
Starting Material: 9-Bromophenanthrene is a common and commercially available starting material.
-
Catalyst System: A copper-based catalyst, often copper powder or a copper(I) salt like CuI, is used to facilitate the coupling.
-
Reaction Conditions: The reaction is typically performed at high temperatures (150-250 °C) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or in the absence of a solvent (neat).
-
Work-up and Purification: After the reaction, the crude product is cooled and subjected to a standard work-up procedure involving filtration to remove the copper catalyst and solvent extraction. Purification is almost always necessary and is typically achieved via column chromatography on silica gel, followed by recrystallization to yield pure 9,9'-Biphenanthrene.
Causality Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst and the subsequent reductive elimination that forms the new C-C bond. The choice of solvent is critical for solubilizing the reactants and achieving the required reaction temperature.
Core Electrochemical Properties
The electrochemical properties of an organic semiconductor dictate its behavior in a device. They determine the energy barriers for injecting charge from the electrodes and the material's stability under operating voltages.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.
-
HOMO Level: Corresponds to the ionization potential and relates to the ability to donate an electron (hole transport). A shallower HOMO level (less negative value) facilitates hole injection from a high work function anode like gold (Au).
-
LUMO Level: Corresponds to the electron affinity and relates to the ability to accept an electron (electron transport). A deeper LUMO level (more negative value) facilitates electron injection from a low work function cathode like aluminum (Al) or calcium (Ca).
-
Energy Gap (E_g): The difference between the LUMO and HOMO levels (E_g = E_LUMO - E_HOMO) is the electrochemical band gap. This value is closely related to the energy of the lowest electronic absorption and the color of light emission in OLEDs.
For phenanthrene-based systems, the HOMO is typically localized over the π-conjugated system, as is the LUMO.[8][9] Computational studies using Density Functional Theory (DFT) are invaluable for predicting these energy levels and visualizing the orbital distributions.[7][10] Experimentally, these values are most commonly estimated using cyclic voltammetry.
Redox Behavior and Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique used to probe the redox properties of molecules.[11] By sweeping the potential applied to a solution of the molecule, one can measure the potentials at which it is oxidized (loses an electron) and reduced (gains an electron).
For a molecule like 9,9'-Biphenanthrene, a typical CV measurement would reveal an oxidation wave corresponding to the removal of an electron from the HOMO, and a reduction wave corresponding to the addition of an electron to the LUMO. The stability of the molecule can be assessed by the reversibility of these redox processes. A reversible wave indicates that the molecule can be oxidized and reduced back to its original state without degradation.
From the onset potentials of the oxidation (E_onset,ox) and reduction (E_onset,red) peaks, the HOMO and LUMO energy levels can be estimated using the following empirical formulas, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[12]
-
E_HOMO (eV) = -[E_onset,ox vs Fc/Fc+ + 4.8]
-
E_LUMO (eV) = -[E_onset,red vs Fc/Fc+ + 4.8]
Note: The value of 4.8 eV is the assumed absolute energy level of the Fc/Fc+ couple relative to the vacuum level, though values up to 5.1 eV are also used in the literature. Consistency in the reference value is key for comparing materials.
Charge Transport Properties
Charge transport in organic semiconductor films occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules.[13] The efficiency of this process is quantified by the charge carrier mobility (μ), a critical parameter for device performance. High mobility is essential for fast switching in OFETs and for carrying high current densities in OLEDs.[1][14]
The non-coplanar structure of 9,9'-Biphenanthrene influences its solid-state packing. While it can inhibit the dense π-stacking that often leads to high mobility in planar molecules like pentacene, it also creates a more isotropic and amorphous film structure. This can be advantageous for achieving uniform device performance over large areas. Functionalization of the biphenanthrene core is a common strategy to tune molecular packing and enhance charge transport properties. Studies on related phenanthrene derivatives have demonstrated that they can be engineered to exhibit both p-type (hole-transporting) and n-type (electron-transporting) behavior with respectable mobilities.[15][16] For instance, functionalized phenanthrene-conjugated N-heteroacenes have shown air-stable n-type performance with mobilities up to 4.27×10⁻³ cm² V⁻¹ s⁻¹.[15]
| Property | Typical Range for Phenanthrene-based Systems | Significance in Devices |
| HOMO Level | -5.4 to -6.0 eV | Governs hole injection efficiency and stability to oxidation. |
| LUMO Level | -2.0 to -2.8 eV | Governs electron injection efficiency and stability to reduction. |
| Electrochemical Gap | 2.8 to 3.5 eV | Determines optical absorption/emission color (often blue). |
| Hole Mobility (μ_h) | 10⁻⁴ to >1 cm²/Vs | Dictates p-type OFET performance and hole transport in OLEDs. |
| Electron Mobility (μ_e) | 10⁻⁵ to 10⁻² cm²/Vs | Dictates n-type OFET performance and electron transport in OLEDs. |
| Caption: Summary of key electrochemical and charge transport parameters for phenanthrene-based organic semiconductors. |
Experimental Methodologies: A Practical Guide
Protocol: Characterization by Cyclic Voltammetry
This protocol outlines the steps to determine the redox potentials and estimate the HOMO/LUMO levels of 9,9'-Biphenanthrene.
1. Materials & Equipment:
-
Potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
Analyte: 1-2 mM solution of 9,9'-Biphenanthrene.
-
Internal Standard: Ferrocene.
2. Procedure:
-
Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and ethanol, and dry completely. Assemble the three-electrode cell and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Blank Scan: Record a CV of the solvent-electrolyte solution to establish the potential window and ensure no interfering impurities are present.
-
Analyte Scan: Add the 9,9'-Biphenanthrene solution to the cell and record the CV. Sweep the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and then to a negative limit (e.g., -2.5 V) before returning to the start. The scan rate is typically 50-100 mV/s.[17][18]
-
Internal Reference: Add a small amount of ferrocene to the solution and record another CV. The reversible oxidation peak of ferrocene will serve as the internal reference point.
-
Data Analysis:
-
Measure the onset potentials for the oxidation and reduction of 9,9'-Biphenanthrene.
-
Measure the half-wave potential (E₁/₂) of the Fc/Fc+ couple.
-
Reference the analyte's onset potentials to the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO levels using the formulas described in Section 3.2.
-
Trustworthiness Check: The separation between the anodic and cathodic peak potentials (ΔEp) for a reversible one-electron process should be close to 59 mV at room temperature. For ferrocene, this confirms the measurement system is functioning correctly.
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol provides a generalized method for fabricating an OFET to measure the charge transport properties of 9,9'-Biphenanthrene.[19]
1. Materials & Equipment:
-
Substrate: Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 200-300 nm thick). The Si acts as the gate electrode and SiO₂ as the gate dielectric.
-
Surface Treatment Agent: Octadecyltrichlorosilane (OTS) solution in toluene or hexane.
-
Organic Semiconductor: High-purity 9,9'-Biphenanthrene.
-
Source/Drain Electrode Material: Gold (Au).
-
Thermal Evaporator system.
-
Shadow Mask for patterning electrodes.
-
Semiconductor parameter analyzer.
2. Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential sonication in acetone, and isopropanol. Dry with a nitrogen gun. Treat with UV-Ozone or an O₂ plasma to remove organic residues and create a hydrophilic surface.
-
Dielectric Surface Modification: Immerse the substrate in a dilute solution of OTS for 30 minutes to form a self-assembled monolayer. This creates a non-polar, low-energy surface. Rinse with fresh solvent and anneal at 120 °C.
-
Causality Insight: The OTS treatment improves the interface between the dielectric and the organic semiconductor, promoting better molecular ordering and reducing charge trapping, which leads to higher device mobility.[12]
-
-
Semiconductor Deposition: Place the treated substrate in a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Deposit a thin film (typically 40-60 nm) of 9,9'-Biphenanthrene onto the substrate. The deposition rate should be slow (0.1-0.2 Å/s) to promote crystalline growth. The substrate is often held at an elevated temperature (e.g., 60-100 °C) during deposition.
-
Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor film.
-
Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer. Measure the output and transfer characteristics in an inert atmosphere (glovebox) to determine the charge carrier mobility (μ), on/off current ratio, and threshold voltage (V_th).
Caption: Schematic of a bottom-gate, top-contact OFET device.
Applications and Future Outlook
The unique electrochemical and photophysical properties of the 9,9'-Biphenanthrene core position it as a versatile platform for various organic electronic applications.
-
Organic Light-Emitting Diodes (OLEDs): The wide bandgap of phenanthrene-based materials makes them excellent candidates for deep blue emitters, which remain a significant challenge in the OLED industry.[6] The twisted structure of 9,9'-Biphenanthrene can be leveraged to create efficient host materials for phosphorescent emitters, as its high triplet energy can effectively confine excitons on the guest dopant.
-
Organic Field-Effect Transistors (OFETs): While pristine 9,9'-Biphenanthrene may not exhibit exceptionally high mobility, its rigid structure serves as an excellent scaffold. By attaching various functional groups, it is possible to tune its energy levels and solid-state packing to achieve high-performance p-type, n-type, or even ambipolar transistors for use in complementary logic circuits.[15]
The future of 9,9'-Biphenanthrene research lies in strategic molecular engineering. Developing synthetic routes to create asymmetric derivatives, introducing donor and acceptor moieties to induce intramolecular charge transfer, and exploring its potential in chiral electronics are all promising avenues for exploration. As synthetic capabilities advance, materials based on the 9,9'-Biphenanthrene core will undoubtedly play an expanding role in the development of next-generation organic electronics.
References
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- (2025, August 10). Naphthyl substituted anthracene combining charge transport with light emission.
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The Enigmatic Electronic Landscape of 9,9'-Biphenanthrene: A Technical Guide
This guide provides a comprehensive exploration of the electronic structure of 9,9'-Biphenanthrene, a fascinating and sterically hindered biaryl system. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and experimental validation of its electronic properties. We will navigate the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Steric Hindrance and Extended Conjugation
9,9'-Biphenanthrene presents a unique molecular architecture where two phenanthrene moieties are connected via a single C-C bond at their sterically congested 9 and 9' positions. This linkage forces the two planar phenanthrene systems into a non-coplanar arrangement, significantly influencing the extent of π-conjugation across the molecule. Understanding the delicate interplay between this steric hindrance and the extended aromatic system is paramount to harnessing its potential in fields such as organic electronics and photochemistry. The electronic behavior of phenanthrene derivatives is of great interest for various applications due to their inherent properties like light sensitivity, heat resistance, and conductivity.[1]
This guide will dissect the electronic structure of 9,9'-Biphenanthrene through a two-pronged approach: robust computational modeling and meticulous experimental characterization.
I. Theoretical Exploration: Unveiling the Electronic Architecture through Computational Chemistry
Computational chemistry provides an indispensable lens to probe the electronic intricacies of molecules like 9,9'-Biphenanthrene. Density Functional Theory (DFT) has proven to be a powerful tool for studying polycyclic aromatic hydrocarbons (PAHs), offering a balance between computational cost and accuracy.[2][3] For molecules of this nature, functionals such as B3LYP are often employed for their reliability in predicting fundamental properties.[4]
Molecular Geometry and Inter-ring Torsion
The foundational step in understanding the electronic structure is to determine the molecule's equilibrium geometry. The steric clash between the hydrogen atoms at the 1, 1', 8, and 8' positions of the two phenanthrene units dictates a significant dihedral angle between the aromatic planes. This torsional angle is a critical parameter as it directly modulates the degree of π-orbital overlap between the two phenanthrene systems.
Computational Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a suitable starting point for geometry optimizations of organic molecules.[4]
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good compromise between accuracy and computational expense for a molecule of this size.
-
Procedure:
-
Construct the initial 3D structure of 9,9'-Biphenanthrene.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
Frontier Molecular Orbitals (FMOs) and the HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, including its reactivity and photophysical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its absorption/emission characteristics.
Due to the twisted geometry of 9,9'-Biphenanthrene, the HOMO and LUMO are expected to be largely localized on the individual phenanthrene moieties, with some degree of delocalization across the C9-C9' bond. This spatial separation of the FMOs is a common feature in sterically hindered biaryl systems.
Table 1: Predicted Electronic Properties of 9,9'-Biphenanthrene (DFT/B3LYP/6-31G(d,p))
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.8 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.9 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 3.9 eV | Correlates with the energy of the lowest electronic transition. |
| Dihedral Angle | ~ 70-90° | Governs the extent of inter-ring π-conjugation. |
Note: These are representative values based on typical DFT calculations for similar aromatic systems and should be experimentally verified.
Visualization of Molecular Orbitals
Visualizing the spatial distribution of the HOMO and LUMO provides invaluable qualitative insights into the electronic transitions.
Caption: Frontier Molecular Orbital Localization in 9,9'-Biphenanthrene.
II. Experimental Characterization: Probing the Electronic Structure
Experimental techniques are crucial for validating theoretical predictions and providing tangible data on the electronic properties of 9,9'-Biphenanthrene.
Synthesis of 9,9'-Biphenanthrene
The synthesis of 9,9'-Biphenanthrene can be approached through various coupling reactions. A common strategy involves the coupling of 9-bromophenanthrene, which can be synthesized from phenanthrene.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann coupling, are effective methods for forming the C-C bond between the two phenanthrene units.
Experimental Protocol: Synthesis via Ullmann Coupling (Illustrative)
-
Reactants: 9-Bromophenanthrene, copper powder.
-
Solvent: High-boiling point solvent such as dimethylformamide (DMF).
-
Procedure:
-
Combine 9-bromophenanthrene and an excess of activated copper powder in DMF.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the copper salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 9,9'-Biphenanthrene.
-
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption spectrum of 9,9'-Biphenanthrene is expected to be dominated by π-π* transitions within the phenanthrene moieties. Due to the limited inter-ring conjugation, the spectrum will likely resemble that of a substituted phenanthrene rather than a fully conjugated system. The absorption bands are typically observed in the UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as cyclohexane, acetonitrile, or dichloromethane.
-
Procedure:
-
Prepare a dilute solution of 9,9'-Biphenanthrene of a known concentration (typically in the micromolar range).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.
-
Subtract the baseline from the sample spectrum to obtain the final absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the excited state properties of a molecule. Many polycyclic aromatic hydrocarbons are fluorescent, and 9,9'-Biphenanthrene is expected to exhibit emission in the UV or blue region of the spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.
Experimental Protocol: Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a sensitive detector.
-
Solvent: A fluorescence-grade solvent with minimal background emission.
-
Procedure:
-
Prepare a dilute solution of 9,9'-Biphenanthrene with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Determine the optimal excitation wavelength from the absorption spectrum (usually the longest wavelength absorption maximum).
-
Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
To obtain an excitation spectrum, scan the excitation monochromator while monitoring the emission at a fixed wavelength (usually the emission maximum). The corrected excitation spectrum should resemble the absorption spectrum.[5]
-
Caption: Electronic transitions in UV-Vis absorption and fluorescence spectroscopy.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule. By measuring the current response to a linearly swept potential, the oxidation and reduction potentials of 9,9'-Biphenanthrene can be determined. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The electrochemical setup typically consists of a three-electrode system in a suitable organic solvent with a supporting electrolyte.[6]
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).
-
Solvent and Electrolyte: A dry, aprotic solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Procedure:
-
Dissolve the 9,9'-Biphenanthrene sample in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for several minutes.
-
Scan the potential between a suitable range to observe the oxidation and reduction events.
-
Record the resulting cyclic voltammogram.
-
Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Table 2: Expected Electrochemical Data for 9,9'-Biphenanthrene
| Parameter | Expected Value (vs. Fc/Fc+) | Information Gained |
| First Oxidation Potential (Eox) | ~ +1.5 V | Correlates with the HOMO energy level. |
| First Reduction Potential (Ered) | ~ -2.4 V | Correlates with the LUMO energy level. |
| Electrochemical Gap (Egel) | ~ 3.9 V | An experimental measure of the HOMO-LUMO gap. |
Note: These are estimated values based on related aromatic hydrocarbons and require experimental confirmation.
III. Structure-Property Relationships: The Impact of Torsional Strain
The defining feature of 9,9'-Biphenanthrene's electronic structure is the significant torsional angle between the two phenanthrene units. This twisting has several key consequences:
-
Reduced π-Conjugation: The poor overlap between the π-systems of the two rings leads to electronic properties that are more characteristic of isolated phenanthrene chromophores.
-
Blue-Shifted Absorption: Compared to a hypothetical planar biphenanthrene, the absorption spectrum of the twisted molecule is expected to be shifted to shorter wavelengths (blue-shifted) due to the reduced effective conjugation length.
-
High Triplet Energy: The localization of the excited state on individual phenanthrene units can lead to a relatively high triplet energy, a desirable property for host materials in phosphorescent organic light-emitting diodes (OLEDs).
Conclusion
The electronic structure of 9,9'-Biphenanthrene is a captivating example of how steric interactions can profoundly influence the properties of a conjugated system. Through a synergistic approach of computational modeling and experimental validation, a detailed picture of its electronic landscape can be constructed. The inherent non-planarity of this molecule imparts it with unique photophysical and electrochemical characteristics, making it a compelling target for further investigation in the realms of materials science and supramolecular chemistry. This guide provides a foundational framework for such explorations, emphasizing the importance of rigorous, well-validated methodologies.
References
-
Beilstein Journals. (2024). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]
-
SpringerLink. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 9,9'-Bianthryl. Retrieved from [Link]
-
Journal of Chemical Education. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Retrieved from [Link]
-
MDPI. (2021). TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of UV-VIS Absorbance Data for Polycyclic Aromatic Hydrocarbons (PAHs). Performance of the LCOAO Procedure for Medium to Large Benzenoid Chromophores. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
-
Asian Journal of Chemistry. (2019). A Combined Experimental (FT-IR) and Computational Studies of 9-Chloroanthracene. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes, the structure of (Z,Z)‐9,10‐bis(phenylimino)‐9,10‐dihydrophenanthrene and PdCl2‐[(E,E)‐9,10‐bis(phenylimino)‐9,10. Retrieved from https://www.researchgate.net/publication/229821817_Synthesis_and_characterization_of_910-bisarylimino-910-dihydrophenanthrenes_the_structure_of_ZZ-910-bisphenylimino-910-dihydrophenanthrene_and_PdCl2-EE-910-bisphenylimino-910
-
ACS Publications. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved from [Link]
-
ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? Retrieved from [Link]
-
PubMed. (n.d.). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Molecular Structure, Conformational Analysis, and Electronic Spectra of 1-Phenyl-1-aza-closo-dodecaborane(12). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. Retrieved from [Link]
-
Physical Chemistry Research. (n.d.). DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]
-
ResearchGate. (2025). Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Retrieved from [Link]
-
ProQuest. (n.d.). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. Retrieved from [Link]
-
Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). determination of polycyclic aromatic hydrocarbons, nitrate and nitrite in iraqi vegetables by hplc and uv/vis spectrophotometer. Retrieved from [Link]
-
Engineered Science. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Retrieved from [Link]
-
Roskilde University Research Portal. (2009). Prediction of UV-VIS Absorbance Data for Polycyclic Aromatic Hydrocarbons (PAHs): Performance of the LCOAO Procedure for Medium to Large Benzenoid Chromophores. Retrieved from [Link]
-
PMC. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. Retrieved from [Link]
Sources
Methodological & Application
9,9'-Biphenanthrene as a building block for advanced polymers
Application Note: 9,9'-Biphenanthrene as a Building Block for Advanced Polymers
Abstract
This guide details the synthesis, polymerization, and application of 9,9'-biphenanthrene , a rigid, axially chiral (atropisomeric) scaffold. Unlike planar aromatic systems, 9,9'-biphenanthrene possesses a twisted "H-shape" geometry that inhibits
Structural Logic & Design Philosophy
Why 9,9'-Biphenanthrene? In materials science, planar aromatics (e.g., anthracene, pentacene) often suffer from aggregation-caused quenching (ACQ) in optics and low solubility in processing. 9,9'-Biphenanthrene resolves this via atropisomerism :
-
Steric Bulk: The hydrogen atoms at the 1,1', 8,8' positions create significant steric hindrance, forcing the two phenanthrene planes into a near-orthogonal arrangement (dihedral angle
90°). -
Chirality: The molecule exists as stable
and enantiomers. Polymers incorporating this unit can exhibit main-chain chirality, essential for enantioselective recognition in drug development. -
Microporosity: The inefficient packing leads to high fractional free volume (FFV), making it a candidate for high-performance gas separation membranes.
Protocol A: Monomer Synthesis & Functionalization
Objective: Synthesis of 10,10'-dibromo-9,9'-biphenanthrene . Note: Direct oxidative coupling of phenanthrene is often non-selective. The preferred route utilizes 9-bromophenanthrene.
Reagents & Equipment
-
Starting Material: 9-Bromophenanthrene (98% purity).
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)
]. -
Ligand: 2,2'-Bipyridine (bpy).
-
Solvent: Anhydrous DMF and Toluene (dried over molecular sieves).
-
Brominating Agent: Bromine (
) or N-Bromosuccinimide (NBS).
Step-by-Step Workflow
Step 1: Yamamoto Coupling (Dimerization)
-
Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Catalyst Prep: In a glovebox, charge Ni(COD)
(1.2 eq) and bipyridine (1.2 eq) into the flask. Add anhydrous DMF/Toluene (1:1 mixture). Heat to 60°C for 20 min to generate the purple active complex. -
Addition: Add 9-bromophenanthrene (1.0 eq) dissolved in dry toluene via syringe.
-
Reaction: Stir at 80°C for 24 hours. The solution will turn dark brown/black.
-
Quench: Cool to RT and pour into dilute HCl (1M) to decompose the nickel complex.
-
Workup: Extract with chloroform. Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from toluene/ethanol.
-
Yield Target: >85% white crystalline solid (9,9'-biphenanthrene).
-
Step 2: Regioselective Bromination
-
Dissolution: Dissolve 9,9'-biphenanthrene (10 mmol) in
(50 mL) in a foil-wrapped flask (light sensitive). -
Bromination: Add
(2.2 eq) dropwise at 0°C. Add a catalytic amount of (0.05 eq) if reaction is sluggish. -
Monitoring: Stir at RT for 4 hours. Monitor via TLC (Hexane eluent). The 10,10' positions are electronically activated and sterically accessible.
-
Quench: Add saturated
(sodium thiosulfate) to neutralize excess bromine. -
Isolation: Wash with water, dry, and recrystallize from chlorobenzene.
-
Product:10,10'-dibromo-9,9'-biphenanthrene .
-
Protocol B: Suzuki-Miyaura Polycondensation[1]
Objective: Synthesis of alternating copolymer Poly(9,9'-biphenanthrene-alt-9,9-dioctylfluorene) .
This protocol ensures high molecular weight (
Experimental Setup
-
Monomer A: 10,10'-dibromo-9,9'-biphenanthrene (1.00 eq).
-
Monomer B: 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq).
-
Catalyst:
(1.0 mol%). -
Base:
(2M aqueous solution). -
Solvent: Toluene (degassed).
-
Phase Transfer Agent: Aliquat 336 (catalytic drops).
Polymerization Procedure
-
Stoichiometry Control: Weigh Monomers A and B with high precision (0.01 mg readability). Exact 1:1 stoichiometry is critical for high degree of polymerization (Carothers equation).
-
Degassing: Combine monomers and toluene in a Schlenk tube. Freeze-pump-thaw (3 cycles) to remove
. Oxygen poisons the Pd(0) catalyst. -
Initiation: Under Argon flow, add
, Aliquat 336, and degassed aqueous . -
Reflux: Heat vigorously to 90-100°C for 48 hours. The mixture should become viscous and fluorescent.
-
End-Capping (Crucial for Stability):
-
Add phenylboronic acid (excess) and stir for 4 hours (caps bromide ends).
-
Add bromobenzene (excess) and stir for 4 hours (caps boronate ends).
-
-
Precipitation: Pour the hot polymer solution dropwise into vigorously stirring Methanol (500 mL).
-
Purification (Soxhlet): Filter the fiber-like precipitate. Perform Soxhlet extraction in the following order:
Visualization of Workflows
Figure 1: Monomer Synthesis & Activation Pathway
Caption: Synthetic route from commercially available precursors to the polymerization-ready dibromide monomer.
Figure 2: Polymerization & Application Logic
Caption: Logic flow connecting the monomer's structural features to specific high-value applications.
Characterization & Performance Metrics
For researchers validating the synthesized polymer, the following data benchmarks indicate successful synthesis and high quality.
| Metric | Technique | Target Value | Significance |
| Molecular Weight ( | GPC (THF, Polystyrene std) | Ensures mechanical stability for film casting. | |
| Dispersity (Đ) | GPC | Indicates controlled step-growth polymerization. | |
| Thermal Stability ( | TGA ( | Critical for high-temp gas separation processes. | |
| Glass Transition ( | DSC | High rigidity prevents chain relaxation/aging. | |
| BET Surface Area | Confirms intrinsic microporosity (PIM behavior). |
Application Note: Chiral Stationary Phases (CSP)
Context for Drug Development: The 9,9'-biphenanthrene backbone is inherently chiral due to restricted rotation. When synthesized using enantiopure catalysts or resolved post-polymerization, these polymers serve as excellent Chiral Stationary Phases for HPLC.
Protocol for Column Packing:
-
Coating: Dissolve the polymer in chloroform (approx 5 mg/mL).
-
Support: Add macroporous aminopropyl-functionalized silica gel (3-5
). -
Evaporation: Slowly evaporate solvent under rotation to coat silica uniformly.
-
Packing: Slurry pack into stainless steel HPLC columns (4.6 x 250 mm) at 6000 psi.
-
Validation: Test resolution (
) using a racemic standard (e.g., trans-stilbene oxide or binaphthol).
References
-
Yamamoto Coupling Protocol
- Yamamoto, T. (2002).
-
Monomer Synthesis (9,10-Dibromoanthracene Analogues)
-
Organic Syntheses, Coll.[3] Vol. 1, p.207 (1941); Vol. 3, p.41 (1923). (Standard bromination protocols adapted for biphenanthrene).
-
-
Suzuki Polycondensation Guidelines
-
Polymers of Intrinsic Microporosity (PIMs)
- McKeown, N. B., & Budd, P. M. (2006). "Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage." Chemical Society Reviews.
-
Chiral Stationary Phases
- Zhang, T., et al. (2007). "Preparation and evaluation of a new synthetic polymeric chiral stationary phase for HPLC." Analytical and Bioanalytical Chemistry.
Sources
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 9,9'-Biphenanthrene
This Application Note is structured as a comprehensive technical guide for the analysis of 9,9'-Biphenanthrene, designed for analytical chemists and pharmaceutical scientists.
Executive Summary
9,9'-Biphenanthrene is a bulky polycyclic aromatic hydrocarbon (PAH) dimer, frequently encountered as a critical impurity in the synthesis of phenanthrene derivatives and organic light-emitting diode (OLED) host materials. Its analysis presents unique challenges due to its extreme hydrophobicity , low solubility in standard mobile phases, and tendency for
This guide provides a robust Reverse-Phase HPLC (RP-HPLC) methodology. Unlike standard PAH methods, this protocol prioritizes solubility management and gradient optimization to prevent on-column precipitation and ensure sharp peak shapes for this late-eluting compound.
Chemical Context & Method Strategy
The Analyte
-
Compound: 9,9'-Biphenanthrene
-
Structure: Two phenanthrene rings connected at the 9-position.
-
Key Property: Significant steric hindrance prevents the two ring systems from becoming coplanar. This "twisted" conformation reduces effective conjugation compared to planar PAHs but increases solubility challenges.
-
Critical Quality Attribute (CQA): In OLED applications, even trace amounts (ppm level) of this dimer can quench fluorescence and reduce device lifetime.
Method Development Logic
-
Stationary Phase: A standard C18 is sufficient, but a Polymeric C18 or High-Carbon Load (>20%) C18 is recommended. The steric bulk of 9,9'-biphenanthrene requires a stationary phase with extended alkyl chains to maximize hydrophobic interaction without relying solely on surface adsorption, which causes tailing.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol. ACN has a higher elution strength and better solubility for large PAHs, reducing system backpressure and the risk of precipitation.
-
Detection:
-
UV-Vis: The twisted structure results in a hypsochromic shift relative to planar systems, but it retains strong absorbance in the UV region.
-
Fluorescence (FLD): Highly sensitive, ideal for trace impurity analysis.
-
Experimental Protocols
Protocol A: Sample Preparation (Critical Step)
Rationale: 9,9'-Biphenanthrene is sparingly soluble in pure methanol or water. Direct dissolution in mobile phase often leads to cloudy solutions and poor recovery.
Reagents:
-
Tetrahydrofuran (THF) - HPLC Grade (Solubilizer)
-
Acetonitrile (ACN) - HPLC Grade (Diluent)
Procedure:
-
Weighing: Accurately weigh 10.0 mg of sample into a 20 mL amber glass scintillation vial.
-
Primary Dissolution: Add 2.0 mL of THF . Sonicate for 5 minutes at ambient temperature until fully dissolved.
-
Dilution: Add 8.0 mL of ACN . Vortex immediately.
-
Note: The final solvent ratio is 20:80 THF:ACN. This matches the initial gradient conditions better than 100% THF, preventing peak distortion (solvent effects).
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter into an amber HPLC vial. Do not use Nylon filters as PAHs may adsorb to the membrane.
Protocol B: High-Performance Liquid Chromatography Method
Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/FLD).
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 |
| Column Temp | 35°C (Controlled temperature is vital for retention time reproducibility) |
| Flow Rate | 1.5 mL/min |
| Injection Vol | 5 - 10 |
| Mobile Phase A | Water (Milli-Q, 18.2 M |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Needle Wash | 50:50 ACN:THF (Crucial to prevent carryover) |
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.00 | 70% | Initial Hold (High organic start prevents precipitation) |
| 2.00 | 70% | Isocratic Hold |
| 12.00 | 100% | Linear Ramp to elute dimer |
| 18.00 | 100% | Wash Step (Remove highly retained oligomers) |
| 18.10 | 70% | Return to Initial |
| 23.00 | 70% | Re-equilibration |
Detection Settings:
-
UV-Vis (DAD):
-
Signal A: 254 nm (Universal Aromatic)
-
Signal B: 300 nm (Specific for conjugated phenanthrene systems)
-
Reference: 360 nm (bw 100)
-
-
Fluorescence (FLD):
-
Excitation: 260 nm[1]
-
Emission: 370 nm
-
Note: Perform an emission scan (300-500 nm) on the first run to optimize for the specific dimer conformation.
-
Method Visualization
Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the separation of 9,9'-biphenanthrene from its monomeric precursors.
Caption: Decision tree for optimizing solvent systems and column selection based on analytical goals.
Sample Preparation Workflow
Correct sample preparation is the single biggest factor in reproducibility for this analyte.
Caption: Step-by-step extraction workflow ensuring solubility and column compatibility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Use a column with "end-capping" or high carbon load (>20%). Increase Column Temp to 40°C. | |
| Fronting Peaks | Solvent mismatch (Injection solvent stronger than mobile phase). | Reduce injection volume to <5 |
| Carryover | Adsorption to injector needle/loop. | Change needle wash to 50:50 THF:ACN. Ensure wash time is >10 seconds. |
| Pressure High | Precipitation of dimer in lines. | Ensure sample is filtered.[2] Do not use 100% water in gradient (Keep >10% organic). |
References
-
NIST Chemistry WebBook. Phenanthrene UV-Vis Spectrum. National Institute of Standards and Technology.[3] [Link]
-
Agilent Technologies. Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC. Application Note 5990-5536EN. [Link]
-
PubChem. 9-Phenanthreneacetonitrile (Structural Analog Data). National Library of Medicine. [Link]
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of 9,9'-Biphenanthrene
Executive Summary
9,9'-Biphenanthrene (
This guide provides a validated protocol for the characterization of 9,9'-Biphenanthrene using Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI). It details the mechanistic causality of fragmentation—specifically distinguishing between central
Chemical Context & Analytical Challenges
The 9,9'-biphenanthrene molecule consists of two phenanthrene moieties linked at the 9-position.
-
Steric Strain: The proximity of the protons at the 1,1' and 8,8' positions forces the two aromatic systems into a twisted, non-planar conformation (dihedral angle ~70°).
-
Ionization Behavior: Like most PAHs, it has a low ionization energy, making it susceptible to forming stable radical cations (
) and doubly charged ions ( ). -
Solubility: Insoluble in methanol/water/acetonitrile. Requires toluene, chlorobenzene, or dichloromethane for injection.
Experimental Protocol
Sample Preparation
Objective: Solubilize the hydrophobic PAH without inducing aggregation or precipitation in the LC/GC lines.
-
Weighing: Accurately weigh 1.0 mg of 9,9'-Biphenanthrene standard.
-
Solvent Selection: Dissolve in Toluene (HPLC Grade) .
-
Why Toluene? It provides excellent solubility for high-MW PAHs and is compatible with non-polar GC phases. Avoid Chlorinated solvents if using APCI negative mode to prevent Cl-adduct formation.
-
-
Concentration: Prepare a stock solution of 100 µg/mL. Dilute to 10 µg/mL for GC-MS injection.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) to remove particulates.
Instrument Parameters (GC-EI-MS)
System: Agilent 7890/5977 or equivalent Single Quadrupole/Q-TOF.
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | 5% Phenyl phase prevents retention time shift of PAHs; high thermal stability. |
| Inlet Temp | 300°C | Ensures rapid volatilization of the high-boiling dimer (BP > 450°C). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for optimal separation efficiency. |
| Oven Program | 100°C (1 min) → 20°C/min → 320°C (Hold 10 min) | Rapid ramp prevents peak broadening; high final temp elutes the dimer (~15-18 min). |
| Transfer Line | 320°C | Prevents condensation of the analyte before the source. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible library-matchable fragmentation. |
| Source Temp | 230°C - 250°C | High enough to keep source clean, low enough to prevent thermal degradation. |
| Scan Range | m/z 50 – 500 | Covers parent ion (354) and potential higher mass aggregates. |
Results & Discussion: Fragmentation Analysis
The Molecular Ion ( , m/z 354)
Under 70 eV EI conditions, the base peak is invariably the molecular ion at m/z 354 . PAHs are exceptionally stable due to resonance delocalization, meaning the radical cation survives the transit through the quadrupole with high efficiency.
Primary Fragmentation Pathways
The fragmentation of 9,9'-biphenanthrene is dominated by two competing mechanisms driven by the relief of steric strain and the stability of the resulting aromatic systems.
Pathway A: Homolytic Central Bond Cleavage (m/z 177)
The bond connecting the two phenanthrene rings (9-9') is the weakest link.
-
Mechanism: Direct homolytic cleavage yields the 9-phenanthryl cation (
). -
Observation: A distinct peak at m/z 177 .
-
Causality: The steric clash between the 1,1' protons weakens the central
-bond, promoting dissociation.
Pathway B: Cyclodehydrogenation (m/z 352, 350)
-
Mechanism: Loss of
or leads to ring closure between the 1,1' or 8,8' positions. -
Observation: Peaks at m/z 352 (
) and m/z 350 ( ). -
Significance: This pathway mimics the "Scholl reaction" often used in synthesis to fuse PAHs into larger graphene-like ribbons. In the source, this represents "gas-phase graphitization."
Pathway C: Acetylene Loss (m/z 328)
-
Mechanism: Ejection of neutral acetylene (
, 26 Da) from the phenanthrene ring system. -
Observation: m/z 354
m/z 328. This is less abundant in the dimer than in monomeric phenanthrene.
The Isobaric Dication Challenge (m/z 177)
A critical artifact in PAH analysis is the formation of the doubly charged molecular ion (
-
Mass Calculation:
. -
Interference: This overlaps exactly with the singly charged fragment ion
(m/z 177.07).
Differentiation Protocol:
To distinguish between the fragment (
-
Fragment (
): The isotope peak appears at m/z 178 (M+1). -
Dication (
): The isotope peak appears at m/z 177.5 (M+0.5). Note: This requires a mass spectrometer with sufficient resolution (e.g., Q-TOF or Orbitrap) or careful inspection of peak width on a quadrupole.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the competitive decay channels of the 9,9'-Biphenanthrene radical cation.
Figure 1: EI-MS fragmentation pathways of 9,9'-Biphenanthrene showing cleavage, fusion, and dication formation.
Summary of Diagnostic Ions
| m/z (Nominal) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |
| 354 | Molecular Ion ( | Parent (Radical Cation) | 100% (Base Peak) | |
| 352 | Cyclized Fragment | Loss of | 10 - 20% | |
| 326/328 | Acetylene Loss | Loss of | < 5% | |
| 177 | Phenanthryl Cation | Central Bond Cleavage | 20 - 40% | |
| 177.5 | Isotope of Dication | Double Ionization ( | Trace (Requires High Res) | |
| 152 | Biphenylene-like | Secondary frag of m/z 177 | < 10% |
Troubleshooting & Quality Control
Self-Validating the Protocol
-
Retention Time Check: 9,9'-Biphenanthrene must elute after monomeric phenanthrene (m/z 178) and typically after fluoranthene/pyrene due to its doubled mass.
-
Peak Shape: If the peak at m/z 354 exhibits tailing, the injector temperature is too low (incomplete volatilization) or the column has active sites.
-
Dication Verification: If using a low-resolution instrument, check the ratio of m/z 177 to m/z 178. If m/z 178 is unusually high (>15% of 177), it suggests the presence of monomeric phenanthrene impurity, not just the
isotope of the fragment.
Common Impurities
-
Phenanthrene (m/z 178): Starting material.
-
Phenanthrene-9,10-dione (m/z 208): Oxidation product.
-
Isomers: 9,1'-biphenanthrene (elutes at different RT).
References
-
Synthesis and Structural Context: ResearchGate. (2025). Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes. Retrieved from [Link]
-
PAH Fragmentation Mechanisms: Banhatti, S., et al. (2021).[1][2] Infrared action spectroscopy of doubly charged PAHs and their contribution to the aromatic infrared bands. ResearchGate. Retrieved from [Link]
-
General EI-MS Interpretation of PAHs: Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Phenanthrene Dimer Biological Context: PubMed. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Crude 9,9'-Biphenanthrene
Welcome to the technical support center for the purification of 9,9'-Biphenanthrene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity 9,9'-Biphenanthrene for their work. As a large, polycyclic aromatic hydrocarbon (PAH), 9,9'-Biphenanthrene presents unique purification challenges, often stemming from its limited solubility and the presence of structurally similar impurities. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Understanding Your Crude Product: The First Step to Purity
A successful purification strategy begins with a hypothesis about the potential impurities. The nature of these contaminants is intrinsically linked to the synthetic route employed.
Q1: What are the most common impurities I should expect in my crude 9,9'-Biphenanthrene product?
A1: The impurity profile of your crude product is dictated by its synthesis. Most syntheses of 9,9'-Biphenanthrene involve the coupling of two 9-substituted phenanthrene units. Consequently, the most probable impurities include:
-
Unreacted Starting Materials: This is often the most abundant impurity. Depending on the coupling reaction (e.g., Suzuki, Ullmann), this could be 9-bromophenanthrene, phenanthrene-9-boronic acid, or phenanthrene itself.
-
Homocoupled Byproducts: If a palladium-catalyzed reaction is used, byproducts from the phosphine ligands or other reagents can arise[1].
-
Phenanthrene: Incomplete substitution during the preparation of starting materials or side reactions can lead to the presence of the parent phenanthrene molecule.
-
Oxidized Species: Phenanthrene and its derivatives can be susceptible to oxidation, especially if exposed to air at high temperatures, potentially forming species like phenanthrene-9,10-dione[].
-
Oligomeric Byproducts: In some cases, side reactions can lead to the formation of higher molecular weight oligomers.
Identifying these is critical. We strongly recommend running a preliminary ¹H NMR and a thin-layer chromatography (TLC) analysis of your crude material to visualize the complexity of the mixture before proceeding with large-scale purification.
Section 2: Choosing Your Primary Purification Strategy: A Decision Guide
The physical properties of 9,9'-Biphenanthrene—namely its solubility and thermal stability—will guide your choice of purification technique. The following decision tree illustrates a logical workflow for selecting the most appropriate method.
Sources
Overcoming side reactions in the synthesis of 9,9'-Biphenanthrene
Welcome to the technical support center for the synthesis of 9,9'-Biphenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered biaryl. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. These address common challenges and provide field-proven insights to help you overcome side reactions and optimize your synthetic route.
Introduction: The Challenge of Synthesizing 9,9'-Biphenanthrene
The synthesis of 9,9'-Biphenanthrene represents a significant challenge in organic chemistry due to the substantial steric hindrance around the C9 and C9' positions. This steric congestion impedes the formation of the crucial aryl-aryl bond, often leading to low yields and the formation of undesirable side products. The two most common strategies for this transformation are the Ullmann coupling of 9-bromophenanthrene and the Suzuki-Miyaura coupling of a 9-phenanthreneboronic acid derivative with a 9-halophenanthrene. This guide will focus on troubleshooting these two primary pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low or No Yield of 9,9'-Biphenanthrene
Question 1: My Ullmann coupling of 9-bromophenanthrene is giving very low yields of 9,9'-Biphenanthrene. What are the likely causes and how can I improve it?
Answer:
Low yields in the Ullmann coupling of sterically hindered aryl halides like 9-bromophenanthrene are common and can often be attributed to several factors:
-
Insufficient Reactivity of Copper: The traditional Ullmann reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper.[1][2] The surface of commercially available copper powder can be passivated by oxides, reducing its reactivity.
-
Steric Hindrance: The bulky phenanthrene moieties create a significant energy barrier for the formation of the key diarylcopper(III) intermediate and subsequent reductive elimination.
-
Side Reactions: Reductive dehalogenation of 9-bromophenanthrene to phenanthrene is a common side reaction, consuming the starting material.
Troubleshooting Strategies:
-
Copper Activation: Activating the copper powder immediately before use is crucial. This can be achieved by washing the copper powder with a dilute solution of an acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
Reaction Temperature: While high temperatures are generally required, excessively high temperatures can promote decomposition. A systematic study of the reaction temperature in a high-boiling solvent like DMF or nitrobenzene is recommended.
-
Ligand Assistance: The use of ligands can stabilize the copper intermediates and facilitate the coupling. Phenanthroline and its derivatives have been shown to be effective in promoting Ullmann-type reactions.[3]
dot
Caption: Troubleshooting low yields in Ullmann coupling.
Question 2: My Suzuki-Miyaura coupling between 9-phenanthreneboronic acid and 9-bromophenanthrene is not proceeding. What are the key parameters to investigate?
Answer:
The Suzuki-Miyaura coupling is a powerful tool for biaryl synthesis, but its application to sterically demanding substrates like those required for 9,9'-biphenanthrene synthesis necessitates careful optimization.[4] If you are observing no or very little product formation, consider the following:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is paramount for coupling sterically hindered partners. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, and its effectiveness is often dependent on the solvent system.
-
Boronic Acid Derivative Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.
Troubleshooting Strategies:
-
Employ Bulky, Electron-Rich Ligands: For sterically hindered couplings, bulky and electron-rich phosphine ligands are essential. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have been shown to be highly effective in promoting the coupling of challenging substrates.
-
Optimize Base and Solvent: A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. The use of a stronger base like K₃PO₄ can sometimes be beneficial. The optimal base and solvent system often needs to be determined empirically.
-
Use Boronic Esters: To circumvent the potential instability of the boronic acid, consider using a more stable derivative such as a pinacol ester (9-phenanthreneboronic acid pinacol ester).
| Parameter | Recommendation for Sterically Hindered Suzuki Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald-type ligands (SPhos, XPhos), bulky phosphines |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-120 °C (monitor for decomposition) |
II. Identification and Mitigation of Side Products
Question 3: I am observing a significant amount of a side product with a mass corresponding to phenanthrene in my reaction mixture. What is this, and how can I minimize its formation?
Answer:
The side product you are observing is likely phenanthrene, resulting from the reductive dehalogenation of your 9-bromophenanthrene starting material. This is a common side reaction in both Ullmann and Suzuki-Miyaura couplings.
Mechanism of Reductive Dehalogenation:
In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is followed by a competing pathway where a hydride source in the reaction mixture leads to the formation of an Ar-Pd-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene. In Ullmann couplings, the mechanism is less clear but is thought to involve radical pathways or the reaction of organocopper intermediates with proton sources.
Strategies to Minimize Reductive Dehalogenation:
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can be a proton source that contributes to reductive dehalogenation.
-
High Purity Reagents: Use high-purity starting materials and reagents to minimize the presence of impurities that could act as hydride donors.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
dot
Caption: Common side reactions in the synthesis of 9,9'-Biphenanthrene.
Question 4: In my Suzuki-Miyaura coupling, I see a product with a mass double that of phenanthrene, but it is not my desired 9,9'-biphenanthrene. What could it be?
Answer:
This side product is likely the result of the homocoupling of your 9-phenanthreneboronic acid (or its ester derivative). This is a common side reaction in Suzuki-Miyaura couplings, especially when the cross-coupling is slow due to steric hindrance.
Causes of Boronic Acid Homocoupling:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.
-
High Concentration of Boronic Acid: If the cross-coupling is slow, the boronic acid can react with itself.
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling than others.
Strategies to Minimize Homocoupling:
-
Thorough Degassing: It is critical to thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be done by bubbling the inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring the homocoupling pathway.
-
Use of a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.1 equivalents) of 9-bromophenanthrene can help to ensure that the boronic acid is consumed by the desired cross-coupling reaction.
Experimental Protocols
The following are generalized protocols based on established methods for sterically hindered biaryl synthesis. They should be optimized for the specific synthesis of 9,9'-Biphenanthrene.
Generalized Protocol for Ullmann Homocoupling of 9-Bromophenanthrene
-
To a flame-dried Schlenk flask under an inert atmosphere, add activated copper powder (2.0 eq.).
-
Add 9-bromophenanthrene (1.0 eq.) and a high-boiling solvent (e.g., DMF, nitrobenzene).
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Extract the filtrate with an appropriate organic solvent (e.g., toluene, ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 9-bromophenanthrene (1.0 eq.), 9-phenanthreneboronic acid pinacol ester (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) under a positive flow of inert gas.
-
Add a degassed solvent mixture (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
[ResearchGate: Synthesis and characterization of 9,10‐bis(arylimino)‐9,10‐dihydrophenanthrenes, the structure of (Z,Z)‐9,10‐bis(phenylimino)‐9,10‐dihydrophenanthrene and PdCl2‐
-
.com/application-notes/synthesis-of-sterically-hindered-biaryl-acids)
Sources
Enhancing the stability of 9,9'-Biphenanthrene-based electronic devices
Topic: Enhancing the Stability of 9,9'-Biphenanthrene-Based Electronic Devices
Status: Operational | Tier: Level 3 Engineering Support
Executive Summary: The Stability Paradox
You are likely using 9,9'-biphenanthrene (9,9'-BP) derivatives because they offer a critical advantage in organic electronics: High Triplet Energy (
However, you are likely facing the "Stability Paradox":
-
Morphological Instability: While the twisted 9,9'-linkage disrupts
-stacking (good for preventing quenching), the molecule often suffers from a low Glass Transition Temperature ( ), leading to crystallization over time. -
Chemical Reactivity: The 9,10-position (K-region) of the phenanthrene core is susceptible to oxidative degradation under high current densities.
This guide provides root-cause analysis and protocols to stabilize these materials in OLED and OFET architectures.
Module 1: Material Purity & Synthesis
Audience: Synthetic Chemists & Material Engineers
FAQ: Why do my devices show early voltage rise despite using "99%" pure material?
Diagnosis: You likely have halogen impurities (Br/Cl) remaining from the Suzuki-Miyaura coupling synthesis. Mechanism: 9,9'-BP is typically synthesized by coupling 9-bromophenanthrene. Residual aryl halides act as deep charge traps. Under operation, charge accumulation at these traps creates localized hot spots, leading to bond dissociation and non-radiative recombination centers.
Protocol: Gradient Sublimation Purification
Standard recrystallization is insufficient for electronic-grade stability (needs >99.95% purity).
Step-by-Step Workflow:
-
Pre-load: Place crude 9,9'-BP powder in the source zone of a quartz tube.
-
Vacuum: Pump down to
Torr. Note: Stability fails if pressure > Torr due to oxidation. -
Thermal Gradient:
-
Source Zone: Heat to
(Adjust based on TGA onset). -
Deposition Zone: Maintain a gradient from
to .
-
-
Fractionation:
-
Fraction A (High T): Heavy impurities/dimers. Discard.
-
Fraction B (Mid T): Target Material (Crystalline needles). Keep.
-
Fraction C (Low T): Volatile impurities (solvents/halogens). Discard.
-
-
Validation: Run High-Performance Liquid Chromatography (HPLC). Target: Zero halogen peak detection.
Module 2: Thin Film Morphology (Processing)
Audience: Device Fabrication Engineers
FAQ: Why does the active layer become hazy after 48 hours?
Diagnosis: Cold crystallization.
Root Cause: Pristine 9,9'-BP has a relatively low
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway from impurity trapping to morphological collapse.
Caption: Figure 1.[1][2][3] The cascade effect of impurity-driven thermal degradation in 9,9'-BP films.
Corrective Action: Molecular Doping & Deposition Rate
-
Doping Strategy: Do not use 9,9'-BP as a neat film. Co-deposit with a high-
stabilizer (e.g., TCTA or mCBP) at a 1:1 ratio. This creates a "solid solution" that frustrates crystallization. -
Deposition Rate: Increase evaporation rate to 2–3 Å/s .
-
Why? Slow rates (0.1 Å/s) allow molecules too much time to diffuse and find low-energy crystalline sites during deposition. Faster rates "freeze" the amorphous disorder.
-
Module 3: Device Architecture & Operational Stability
Audience: Senior Researchers & Drug/Material Developers
FAQ: How do I improve the (Lifetime to 50%) of blue devices?
Diagnosis: Exciton-Polaren Annihilation (EPA) at the Host/ETL interface. Technical Insight: 9,9'-BP is hole-transporting. If electrons pile up at the interface because they cannot inject into the BP layer effectively, you get a narrow recombination zone. High exciton density + accumulated charge = Degradation.
Comparative Data: Stabilization Strategies
The table below compares a standard 9,9'-BP device against a stabilized architecture using an Exciton Blocking Layer (EBL).
| Parameter | Standard Device (Ref) | Stabilized Device (Optimized) | Mechanism of Improvement |
| Host Material | 9,9'-Biphenanthrene | 9,9'-BP : TCTA (Co-host) | Increases |
| EBL Material | None | mCBP (5 nm) | Confines triplet excitons within the EML. |
| Current Efficiency | 12.5 cd/A | 24.1 cd/A | Reduced non-radiative quenching. |
| Steric bulk of co-host prevents crystallization. | |||
| 150 hours | >800 hours | Suppression of chemical bond dissociation. |
Troubleshooting Workflow
Use this logic flow to diagnose instability in your specific setup.
Caption: Figure 2.[1][3] Diagnostic logic for distinguishing between extrinsic (encapsulation) and intrinsic (material purity) failure modes.
References
-
Giebink, N. C., et al. (2008). "Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices." Journal of Applied Physics. Link
- Cited for: Mechanism of defect formation and exciton-polaron annihil
-
Kondakov, D. Y., et al. (2008). "Free-radical pathways in operational degradation of OLEDs." Journal of Applied Physics. Link
- Cited for: Chemical reactivity of phenanthrene derivatives and bond dissoci
-
Scholz, S., et al. (2015). "Degradation Mechanisms and Reactions in Organic Light-Emitting Devices." Chemical Reviews. Link
- Cited for: Comprehensive review of thermal and chemical degrad
-
Sigma-Aldrich. "Sublimed Grade Materials for Organic Electronics." Link
- Cited for: Validation of sublim
Sources
Preventing degradation of 9,9'-Biphenanthrene under ambient conditions
Technical Support Center: 9,9'-Biphenanthrene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 9,9'-Biphenanthrene. Our goal is to provide you with expert insights and practical solutions to prevent its degradation under ambient laboratory conditions, ensuring the integrity and reproducibility of your experimental results.
Section 1: Understanding the Instability of 9,9'-Biphenanthrene
9,9'-Biphenanthrene, like many polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation from environmental factors. Its extended π-conjugated system, while responsible for its unique photophysical properties, is also the site of its reactivity. The primary culprits for its degradation under ambient conditions are light and oxygen .
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can excite the molecule to a higher energy state. This excited state is more reactive and can undergo various transformations, including oxidation or polymerization. Studies on the parent molecule, phenanthrene, show that photodegradation follows pseudo-first-order kinetics and is a significant pathway for its environmental fate.[1][2] The rate of degradation is often enhanced by factors like light intensity.[1]
-
Oxidation: The electron-rich phenanthrene rings are susceptible to attack by atmospheric oxygen. This process can be accelerated by light (photo-oxidation). The "K-region" of phenanthrene (the 9,10-double bond) is particularly prone to oxidative attack, leading to the formation of quinone-type structures.[3][4] These oxidized derivatives, such as 9,10-phenanthrenequinone, are often colored (yellow/orange) and can be more toxic than the parent compound.[5]
Below is a diagram illustrating the primary degradation pathways.
Caption: Workflow for quantitatively assessing the stability of 9,9'-Biphenanthrene.
Methodology:
-
Preparation (Time=0): Prepare a solution of 9,9'-Biphenanthrene in your solvent or buffer of interest at the desired concentration.
-
Initial Analysis (Time=0): Immediately perform an analysis using a validated quantitative method, such as HPLC-UV or UV-Vis spectroscopy. [6][7]Record the peak area or absorbance of the parent compound. This is your baseline (100% integrity).
-
Incubation: Aliquot the solution into two sets of vials.
-
Set A (Test Condition): Store under the conditions you wish to test (e.g., on the lab bench under ambient light and temperature).
-
Set B (Control Condition): Store under ideal protective conditions (e.g., wrapped in foil at 4°C).
-
-
Time-Point Analysis: At defined time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each set and re-analyze.
-
Data Evaluation: Compare the peak area or absorbance of the parent compound at each time point to the Time=0 value. A decrease in the value for Set A relative to Set B indicates degradation under your test conditions. Also, monitor for the appearance of new peaks, which signify degradation products.
By following this workflow, you can generate quantitative data on the stability of 9,9'-Biphenanthrene and make informed decisions about your experimental design.
References
-
Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions - PMC. (2021-07-20). Available from: [Link]
-
Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface - Atlantis Press. Available from: [Link]
-
Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. Available from: [Link]
-
Degradation products of phenanthrene by different catalysts. - ResearchGate. Available from: [Link]
-
Photocatalytic degradation of phenanthrene under various synthesized... - ResearchGate. Available from: [Link]
-
Occurrence, Concentration and Toxicity of 54 Polycyclic Aromatic Hydrocarbons in Butter during Storage - MDPI. (2023-12-06). Available from: [Link]
-
Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC. Available from: [Link]
-
Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - NIH. (2013-03-06). Available from: [Link]
-
Analytical Methods. Available from: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI. Available from: [Link]
-
Effect of storage time and temperature on parent and oxygenated polycyclic aromatic hydrocarbons in crude and refined vegetable oils | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed. Available from: [Link]
-
Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed. Available from: [Link]
-
Polycyclic Aromatic Hydrocarbons - 3M. Available from: [Link]
-
Phenanthrene Degradation Pathway - Eawag-BBD. (1999-06-19). Available from: [Link]
-
Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PubMed. (2013-04-01). Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
Role of tryptophan oxidation in peroxynitrite-dependent protein chemiluminescence. Available from: [Link]
-
Isolation and Identification of Phenanthrene-Degrading Bacteria from Crude Oil-Contaminated Soils around Assaluyeh Refinery - Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. Available from: [Link]
-
Oxidation of alkoxy-phenols. Part VI. A hemi-acetal from 4-methoxy-2-t-butylphenol - Journal of the Chemical Society C - RSC Publishing. Available from: [Link]
-
19.8 Baeyer Villiger Oxidation | Organic Chemistry - YouTube. (2021-04-06). Available from: [Link]
-
Baeyer-Villiger Oxidation - YouTube. (2020-04-03). Available from: [Link]
-
(PDF) ANALYTICAL TECHNIQUES FOR DETERMINATION OF MIRABEGRON FROM BULK, PHARMACEUTICAL FORMULATION, AND BIOLOGICAL MATRICES: A CRITICAL REVIEW - ResearchGate. Available from: [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface | Atlantis Press [atlantis-press.com]
- 3. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Metal-Based Nanocomposite Materials for Efficient Photocatalytic Degradation of Phenanthrene from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of 9,9'-Biphenanthrene versus other biphenyl isomers
Topic: Comparative Study of 9,9'-Biphenanthrene vs. Other Biphenyl Isomers Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Phenanthryl Effect" in Atropisomerism
In the landscape of axial chirality, 1,1'-binaphthyl (the backbone of BINOL/BINAP) has long been the "gold standard." However, 9,9'-biphenanthrene represents a distinct evolution in this scaffold class. This guide objectively compares 9,9'-biphenanthrene against its structural cousins—Biphenyl (the parent) and 1,1'-Binaphthyl (the nearest chiral competitor).
Key Findings:
-
Rigidity: 9,9'-Biphenanthrene exhibits a significantly higher racemization barrier than 1,1'-binaphthyl due to the "buttressing effect" of the fused rings, making it a superior scaffold for high-temperature catalysis (e.g., VAPOL ligands).
-
Electronic Structure: Unlike biphenyl, which is electronically flexible, 9,9'-biphenanthrene maintains a twisted
-system that prevents complete conjugation, preserving high triplet energy levels valuable in OLED host materials. -
Synthesis: Oxidative coupling of 9-phenanthryl species requires specific Lewis acid mediation (
or ) to overcome the steric penalty of the 9-position, unlike the facile coupling of phenols.
Part 1: Structural & Electronic Architecture
The performance difference between these isomers is dictated by the steric clash at the ortho positions (relative to the pivot bond).
Comparative Metrics Table
| Feature | Biphenyl | 1,1'-Binaphthyl | 9,9'-Biphenanthrene |
| Pivot Bond | |||
| Steric Clash | H(2) vs H(2') | H(2)/H(8) vs H(2')/H(8') | H(1)/H(8) vs H(1')/H(8') |
| Dihedral Angle ( | |||
| Racemization Barrier ( | |||
| Fluorescence ( | |||
| Primary Application | Solvents, Heat Transfer | Chiral Ligands (BINAP) | VAPOL Ligands, OLEDs |
*Note: The barrier for 9,9'-biphenanthrene derivatives (e.g., VAPOL) is significantly higher than BINOL, allowing their use in high-temperature catalysis without racemization.
Structural Logic Diagram
The following diagram illustrates how steric bulk translates to optical stability.
Figure 1: The correlation between steric bulk in the biaryl backbone and the resulting optical stability.[1]
Part 2: Photophysical Properties
9,9'-Biphenanthrene is not merely a "heavier" binaphthyl; its electronic signature is distinct.
-
Conjugation Break: Ideally, biaryls want to be planar to maximize
-conjugation. However, the extreme steric clash between the H1/H8 protons on the opposing phenanthrene rings forces the molecule into a nearly orthogonal geometry ( ). -
Blue Shift vs. Red Shift:
-
Compared to Phenanthrene (monomer) , the dimer shows a red shift in absorption due to some through-bond communication.
-
Compared to Planar Biphenyls , it is blue-shifted because the
-systems are decoupled by the twist.
-
-
Quantum Yield: The rigidity of the 9,9'-biphenanthrene scaffold reduces non-radiative decay pathways (vibrational relaxation), typically resulting in a higher fluorescence quantum yield (
) compared to the floppier biphenyl.
Part 3: Synthesis & Experimental Protocols
Synthesizing 9,9'-biphenanthrene is more challenging than biphenyl due to the steric hindrance at the 9-position. The standard Suzuki coupling often fails or gives low yields due to protodeboronation. The Oxidative Coupling or Ni(0)-mediated Yamamoto Coupling are the preferred routes.
Protocol: Oxidative Coupling of 9-Phenanthrol (VAPOL Precursor Route)
This protocol describes the synthesis of the diol derivative, which is the most common entry point for drug development applications.
Reagents:
-
9-Phenanthrol (Substrate)
- (Oxidant)
-
Methylamine (Ligand/Base)
-
Methanol (Solvent)[2]
Step-by-Step Workflow:
-
Complex Formation: Dissolve
(2.0 equiv) in Methanol. Add Methylamine (4.0 equiv) to form the dark blue copper-amine complex. -
Addition: Add 9-Phenanthrol (1.0 equiv) to the solution. The mixture is stirred vigorously at ambient temperature.
-
Precipitation: The coupled product, 10,10'-dihydroxy-9,9'-biphenanthrene, is less soluble than the monomer and will begin to precipitate as a solid.
-
Workup: Filter the precipitate. Wash with cold methanol and dilute HCl to remove residual copper salts.
-
Purification: Recrystallize from toluene/hexane to obtain the pure racemic product.
-
Resolution (Optional): For asymmetric applications, resolve using a chiral amine (e.g., cinchonidine) or via chiral HPLC.
Protocol: Ni(0)-Mediated Homocoupling (Hydrocarbon Route)
For the pure 9,9'-biphenanthrene hydrocarbon.
-
Catalyst Prep: In a glovebox, mix
(1.0 equiv), 2,2'-bipyridine (1.0 equiv), and COD (cyclooctadiene) in dry DMF. -
Substrate: Add 9-Bromophenanthrene (1.0 equiv).
-
Reaction: Heat to 60°C for 12 hours. The solution turns deep black/red.
-
Quench: Pour into dilute HCl/Ice. Extract with Dichloromethane.
-
Yield: Typically 80-90%.
Synthesis Pathway Diagram
Figure 2: Synthetic pathways to access the 9,9'-biphenanthrene scaffold.
Part 4: Applications in Drug Development (Why it Matters)
While 9,9'-biphenanthrene is rarely the drug itself, it is a Privileged Structure for the ligands used to synthesize drugs.
-
VAPOL vs. BINOL:
-
The VAPOL ligand (Vaulted Biphenanthrol) is derived from the 9,9'-biphenanthrene scaffold.
-
Advantage: The "vaulted" structure creates a deeper chiral pocket than BINOL.
-
Data: In the catalytic asymmetric aziridination of imines, VAPOL-boron catalysts often achieve >95% ee , whereas BINOL analogues often stall at 80-90% ee due to the shallower steric environment.
-
-
Thermal Robustness:
-
Many catalytic reactions require heating to drive turnover. BINOL derivatives can racemize at high temperatures (>100°C). 9,9'-Biphenanthrene derivatives remain optically pure at these temperatures, ensuring the product enantiomeric excess (ee) does not degrade over time.
-
References
-
Yamamoto, T., et al. (1978). "Preparation of Poly(pyridine-2,5-diyl), Poly(2,2'-bipyridine-5,5'-diyl), and their derivatives by Ni(0)-promoted dehalogenation coupling." Bulletin of the Chemical Society of Japan. Link (Foundational Ni-coupling protocol).
-
Bao, J., et al. (1996). "Synthesis of Chiral VAPOL Ligands and Their Application in Asymmetric Catalysis." Journal of the American Chemical Society. Link (Definitive source on VAPOL and 9,9'-biphenanthrene stability).
-
Toyota, S. (2010). "Rotational Isomerism and Atropisomerism in Diaryl Compounds." Chemical Reviews. Link (Comprehensive review of barriers and dihedral angles).
-
Berlman, I. B. (1971).[3] "Handbook of Fluorescence Spectra of Aromatic Molecules." Academic Press.[3] (Source for Biphenyl/Phenanthrene quantum yields).[4]
-
Gong, L., et al. (2019). "Optical Stability of 1,1′-Binaphthyl Derivatives." Journal of Organic Chemistry. Link (Comparative data for binaphthyl barriers).
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 9,9'-Biphenanthrene
For researchers, synthetic chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical techniques for validating the purity of synthesized 9,9'-Biphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry. We will move beyond a simple recitation of methods to a nuanced discussion of their underlying principles, practical considerations, and the synergistic information they provide when used in concert.
The Synthetic Context: Anticipating Impurities in 9,9'-Biphenanthrene Synthesis
A robust purity validation strategy begins with an understanding of the synthetic route, as this informs the likely impurities. A common and effective method for the synthesis of 9,9'-Biphenanthrene is the Ullmann coupling reaction , which involves the copper-catalyzed homo-coupling of an aryl halide.[1][2][3] In this case, 9-bromophenanthrene serves as the precursor.
The journey from commercially available phenanthrene to the target 9,9'-Biphenanthrene involves two key steps, each with the potential to introduce impurities:
-
Bromination of Phenanthrene: The synthesis typically starts with the bromination of phenanthrene to yield 9-bromophenanthrene.[4][5] Incomplete bromination can lead to residual phenanthrene in the final product. Over-bromination could result in di- or poly-brominated phenanthrenes.
-
Ullmann Coupling of 9-bromophenanthrene: This copper-catalyzed reaction couples two molecules of 9-bromophenanthrene.[6][7] Incomplete coupling is a primary source of impurity, leaving unreacted 9-bromophenanthrene. Side reactions can also occur, potentially leading to the formation of phenanthrene (from debromination) or other coupling by-products.
Therefore, a comprehensive purity analysis of 9,9'-Biphenanthrene must be capable of detecting and quantifying the following potential impurities:
-
Phenanthrene (starting material for bromination)
-
9-bromophenanthrene (unreacted precursor)
-
Phenanthren-9-ol (potential byproduct from hydrolysis)[8]
-
Phenanthrene-9,10-dione (potential oxidation byproduct)
A Multi-Pronged Approach to Purity Validation: A Comparative Overview
No single analytical technique provides a complete picture of a compound's purity. A self-validating system of protocols, employing orthogonal methods, is essential for achieving a high degree of confidence. This guide will compare and contrast four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Workflow for Comprehensive Purity Validation
Caption: A workflow diagram illustrating the synthesis and subsequent multi-technique purity validation of 9,9'-Biphenanthrene.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 9,9'-Biphenanthrene.[9][10] Its strength lies in its high resolving power, sensitivity, and quantitative accuracy.
The "Why" Behind the Method:
Reverse-phase HPLC is particularly well-suited for separating PAHs based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile and water). More hydrophobic compounds, like 9,9'-Biphenanthrene, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 9,9'-Biphenanthrene and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 100 µg/mL stock solution. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often optimal. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where 9,9'-Biphenanthrene and potential impurities have strong absorbance (e.g., 254 nm). A fluorescence detector can also be used for enhanced sensitivity and selectivity.[9]
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) - High Purity Sample | Peak Area (%) - Sample with Impurities |
| Phenanthrene | 5.2 | Not Detected | 2.1 |
| 9-bromophenanthrene | 8.9 | Not Detected | 3.5 |
| 9,9'-Biphenanthrene | 15.4 | 99.8 | 94.2 |
| Unknown Impurity | 12.1 | 0.2 | 0.2 |
Workflow for HPLC Analysis:
Caption: A simplified workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
For thermally stable and volatile compounds, GC-MS offers unparalleled separation efficiency and definitive identification through mass fragmentation patterns.[11] While 9,9'-Biphenanthrene has a high boiling point, it is amenable to GC analysis.
The "Why" Behind the Method:
GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. This "fingerprint" allows for confident identification of both the target compound and any co-eluting impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized 9,9'-Biphenanthrene in a volatile organic solvent (e.g., dichloromethane or toluene) at a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC) and analyze the mass spectrum of each peak to identify the compound. Purity can be estimated based on the relative peak areas in the TIC.
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |
| Phenanthrene | 10.5 | 178, 176, 152 | High (Matches Library) |
| 9-bromophenanthrene | 14.2 | 256, 258, 176 | High (Matches Library) |
| 9,9'-Biphenanthrene | 23.8 | 354, 176 | High |
Workflow for GC-MS Analysis:
Caption: A streamlined workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules and can also serve as a powerful method for purity assessment.[12][13] Quantitative NMR (qNMR) can provide a highly accurate measure of purity without the need for a reference standard of the impurities themselves.[14]
The "Why" Behind the Method:
NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule influences its resonance frequency, resulting in a unique spectral fingerprint. The presence of impurities will introduce additional signals into the spectrum. The integral of a ¹H NMR signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized 9,9'-Biphenanthrene in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For qNMR, a certified internal standard with a known purity (e.g., maleic acid) is added in a precisely known amount.
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Structural Confirmation: Compare the chemical shifts and coupling patterns of the major signals with expected values for 9,9'-Biphenanthrene.
-
Purity Assessment: Carefully examine the spectrum for minor signals that do not correspond to the target compound. The purity can be calculated by comparing the integral of a well-resolved signal of the analyte to the integral of the internal standard (for qNMR) or by estimating the relative integration of impurity signals.
-
Data Presentation:
| Technique | Expected Chemical Shifts (δ, ppm) for 9,9'-Biphenanthrene | Observed Signals in Impure Sample (δ, ppm) |
| ¹H NMR | Aromatic region (complex multiplets) | Additional signals corresponding to phenanthrene and 9-bromophenanthrene. |
| ¹³C NMR | Multiple signals in the aromatic region (e.g., ~120-140 ppm) | Additional signals indicating the presence of other carbon environments. |
Logical Relationship in NMR Analysis:
Caption: The logical flow of information derived from NMR spectra for both structural confirmation and purity assessment.
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is sharp and occurs over a narrow temperature range. The presence of impurities will typically depress the melting point and broaden the melting range.
The "Why" Behind the Method:
Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a colligative property and provides a straightforward, albeit non-specific, indication of purity.
Experimental Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Data Presentation:
| Sample | Literature Melting Point (°C) | Observed Melting Range (°C) | Interpretation |
| High Purity 9,9'-Biphenanthrene | 185-187 | 184-186 | High Purity |
| Impure 9,9'-Biphenanthrene | 185-187 | 178-183 | Presence of Impurities |
Conclusion: A Synthesis of Data for Confident Purity Validation
The validation of synthesized 9,9'-Biphenanthrene's purity is a critical step that demands a multi-faceted analytical approach. Each technique discussed provides a unique and complementary piece of the puzzle:
-
HPLC excels at quantitative analysis and the separation of non-volatile impurities.
-
GC-MS offers definitive identification of volatile and thermally stable impurities through their mass spectral fingerprints.
-
NMR Spectroscopy provides unambiguous structural confirmation and can be used for highly accurate quantitative purity determination.
-
Melting Point Analysis serves as a rapid and cost-effective preliminary assessment of purity.
By judiciously employing these techniques in a coordinated manner, researchers can establish a self-validating system that ensures the integrity of their synthesized 9,9'-Biphenanthrene, thereby underpinning the reliability and reproducibility of their subsequent scientific endeavors.
References
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]
-
Nelson, T. D.; Crouch, R. D. The Ullmann Reaction. Org. React.2004 , 63, 2. [Link]
-
Bachmann, W. E. 9-BROMOPHENANTHRENE. Org. Synth.1941 , 21, 28. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
-
YouTube. Ullmann coupling reaction mechanism. [Link]
-
PubChem. 9-Phenanthrol. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Pauli, G. F.; Jaki, B. U.; Lankin, D. C. Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. J. Nat. Prod.2005 , 68 (1), 133–149. [Link]
-
Malz, F.; Jancke, H. Validation of quantitative NMR. J. Pharm. Biomed. Anal.2005 , 38 (5), 813–823. [Link]
-
ResearchGate. Experimental methods in chemical engineering: High performance liquid chromatography—HPLC. [Link]
-
ResearchGate. Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. youtube.com [youtube.com]
- 8. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 9,10-Phenanthrenediol | C14H10O2 | CID 123074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Phenanthrene(85-01-8) 1H NMR [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
